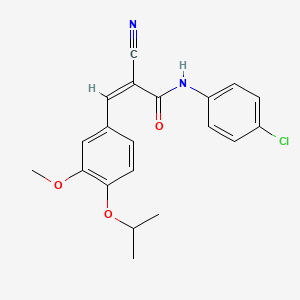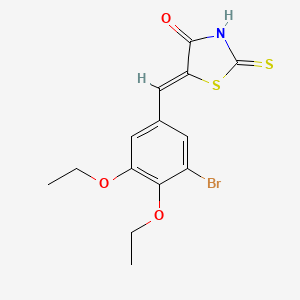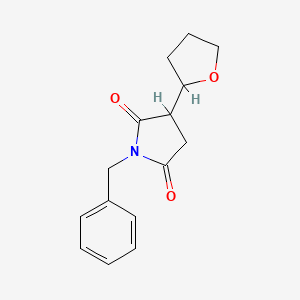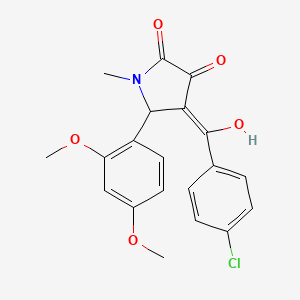![molecular formula C17H12N4O2S B3897820 2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3897820.png)
2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells. Therefore, inhibiting this enzyme can be an effective strategy for treating estrogen-dependent cancers .
Mode of Action
This compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The presence of the 1,2,4-triazole ring in the compound allows it to form these bonds with different targets, leading to the inhibition of the enzyme . This interaction results in changes in the enzyme’s activity, thereby affecting the biosynthesis of estrogens .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the estrogen biosynthesis pathway . By inhibiting the aromatase enzyme, the compound prevents the conversion of androgens to estrogens. This leads to a decrease in estrogen levels, which can inhibit the growth of estrogen-dependent cancer cells .
Pharmacokinetics
It can affect the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its bioavailability .
Result of Action
The primary result of the compound’s action is its cytotoxic activity against cancer cells . In particular, certain derivatives of this compound have shown promising cytotoxic activity against the Hela cell line . By inhibiting the aromatase enzyme and reducing estrogen levels, the compound can effectively inhibit the growth of estrogen-dependent cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the nature of the heterocyclic substituent on the triazole ring can affect the reaction energy, although the mechanism remains unchanged . Additionally, the compound’s reactivity can increase during acid-catalyzed reactions compared to uncatalyzed ones . These factors can influence the compound’s action, efficacy, and stability.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a lead compound for the development of new drugs or materials. Its unique chemical structure and potential biological activity make it an interesting target for further investigation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects or interactions with other compounds.
Future Directions
There are several future directions for the research on 2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its potential as a lead compound for the development of new drugs or materials. Another direction is to study its mechanism of action in more detail, which may help to identify new targets for drug development. Additionally, future research could focus on exploring its potential applications in agriculture or other fields.
Scientific Research Applications
2-{[(3-phenyl-1H-1,2,4-triazol-5-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anticancer, antifungal, and antibacterial properties. In agriculture, it has been investigated for its potential use as a pesticide or herbicide. In material science, it has been studied for its potential use in the development of new materials with unique properties.
properties
IUPAC Name |
2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-15-12-8-4-5-9-13(12)16(23)21(15)10-24-17-18-14(19-20-17)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXVGUTTAFSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetic acid](/img/structure/B3897748.png)
![6-[4-(2-thienylmethyl)-1-piperazinyl]-9H-purine](/img/structure/B3897758.png)

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 4-nitrobenzoate](/img/structure/B3897770.png)
![3-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3897786.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3897792.png)
![2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B3897794.png)



![4-methyl-5-{3-[5-(1-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]propyl}-1,3-thiazole](/img/structure/B3897816.png)

![2-cyano-N-(3-ethoxyphenyl)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B3897828.png)
![N-(2-(4-fluorophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3897838.png)